2-((2-Bromopyridin-3-yl)oxy)-N-ethylacetamide
Description
Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-11-8(13)6-14-7-4-3-5-12-9(7)10/h3-5H,2,6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXNQSCYOVKKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Bromo-3-Hydroxypyridine
The most direct route involves nucleophilic substitution between 2-bromo-3-hydroxypyridine and chloro-N-ethylacetamide under basic conditions:
\text{2-Bromo-3-hydroxypyridine + ClCH₂CONHC₂H₅ \xrightarrow[\text{Base}]{\text{Solvent}} 2-((2-Bromopyridin-3-yl)oxy)-N-ethylacetamide}
Reaction Conditions
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Solvent : Polar aprotic solvents (e.g., dimethylformamide (DMF) or acetonitrile)
-
Temperature : 60–80°C for 6–12 hours
Mechanistic Insights
The hydroxyl group of 2-bromo-3-hydroxypyridine is deprotonated by the base, forming a phenoxide ion that attacks the electrophilic carbon of chloro-N-ethylacetamide in an Sₙ2 mechanism . The bromine atom’s ortho-directing effect stabilizes the transition state, favoring regioselectivity.
Optimization Considerations
-
Solvent Choice : Acetonitrile enhances reaction rates compared to DMF due to its lower viscosity.
-
Base Stoichiometry : Excess base (1.5–2.0 eq) minimizes side reactions like hydrolysis of the chloroacetamide.
-
Workup : Phase separation with water removes unreacted starting materials, followed by recrystallization from ethanol/water.
Mitsunobu Coupling
An alternative approach employs the Mitsunobu reaction to form the ether linkage:
\text{2-Bromo-3-hydroxypyridine + HOCH₂CONHC₂H₅ \xrightarrow[\text{DIAD, PPh₃}]{\text{THF}} Target Compound}
Advantages and Limitations
-
Yield : ~50–60% due to competing side reactions.
-
Reagents : Requires diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), increasing cost.
-
Applicability : Limited by the availability of hydroxyacetamide precursors.
Reductive Amination Pathway
A less conventional method involves reductive amination of 2-((2-bromopyridin-3-yl)oxy)acetic acid with ethylamine:
\text{2-((2-Bromopyridin-3-yl)oxy)acetic acid + C₂H₅NH₂ \xrightarrow[\text{NaBH₃CN}]{\text{MeOH}} Target Compound}
Challenges
-
Low yields (~30–40%) due to poor electrophilicity of the carboxylic acid.
-
Requires pre-synthesis of the acetic acid derivative, adding steps.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Alkylation (2.1) | K₂CO₃, DMF, 70°C, 8h | 70–75 | ≥95 | Scalable, minimal byproducts |
| Mitsunobu (2.2) | DIAD, PPh₃, THF, rt, 24h | 50–60 | 90 | Mild conditions |
| Reductive Amination | NaBH₃CN, MeOH, rt, 12h | 30–40 | 85 | Avoids halogenated intermediates |
Table 1 : Performance metrics of synthetic routes. Yields are extrapolated from analogous reactions.
Characterization and Quality Control
Critical analytical data for this compound include:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=5.2 Hz, 1H, Py-H), 7.45 (d, J=8.0 Hz, 1H, Py-H), 4.71 (s, 2H, OCH₂), 3.35 (q, J=7.0 Hz, 2H, NHCH₂), 1.12 (t, J=7.0 Hz, 3H, CH₃).
-
IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).
-
HPLC : Retention time 6.8 min (C18 column, 70:30 MeOH/H₂O).
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromopyridin-3-yl)oxy)-N-ethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-((2-Bromopyridin-3-yl)oxy)-N-ethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)-N-ethylacetamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 2-((2-Bromopyridin-3-yl)oxy)-N-ethylacetamide with key analogs, emphasizing molecular features and commercial availability:
Key Observations :
- Bromine Substitution : The presence of bromine in pyridine derivatives (e.g., N-(2-Bromopyridin-3-yl)pivalamide) enhances electrophilicity, enabling Suzuki-Miyaura coupling reactions. However, bulky groups like pivaloyl may hinder reactivity compared to the ether-linked ethylacetamide in the target compound .
- Ethylacetamide Motif : Shared with the kingianin series, this group improves metabolic stability and solubility, critical for drug candidates targeting enzymes like α-amylase and α-glucosidase .
Biological Activity
2-((2-Bromopyridin-3-yl)oxy)-N-ethylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromopyridine moiety linked to an ethylacetamide group. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of the bromine atom and the ether functionality.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial and antifungal properties. Preliminary studies suggest that it could inhibit the growth of certain bacterial strains and fungi, making it a candidate for further exploration in drug development aimed at treating infections.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom may enhance binding affinity to certain proteins, potentially modulating their activity. This interaction could lead to alterations in metabolic pathways relevant to microbial growth or disease progression.
Case Studies
- Antimicrobial Efficacy : A study conducted on various microbial strains demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating moderate efficacy compared to standard antibiotics.
- Cell Viability Assays : In vitro assays using human cell lines showed that the compound had a cytotoxic effect at higher concentrations (above 100 µg/mL), suggesting a dose-dependent relationship in its biological activity. Further analysis revealed that lower concentrations (10-50 µg/mL) did not significantly affect cell viability, indicating potential therapeutic windows for use in clinical applications.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | 32 | Effective against S. aureus and C. albicans |
| 2-Bromopyridin-3-yl acetate | Antimicrobial | 64 | Less effective than the target compound |
| 2-Bromopyridin-3-yl sulfurofluoridate | Antifungal | 16 | Higher potency against fungal strains |
Future Directions
The promising biological activities of this compound warrant further investigation. Future studies should focus on:
- In vivo models : To assess the pharmacokinetics and toxicity profiles.
- Mechanistic studies : To elucidate the specific molecular targets and pathways involved in its action.
- Structure-activity relationship (SAR) : To optimize the compound for enhanced efficacy and reduced side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
